3-Dodecylbenzaldehyde
Overview
Description
3-Dodecylbenzaldehyde is a chemical compound with the molecular formula C19H30O . It is a solid substance at 20 degrees Celsius . The IUPAC name for this compound is 3-dodecylbenzaldehyde .
Molecular Structure Analysis
The molecular weight of 3-Dodecylbenzaldehyde is 274.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCCCCCCCCCC1=CC(=CC=C1)C=O .Physical And Chemical Properties Analysis
3-Dodecylbenzaldehyde has several computed properties. It has a molecular weight of 274.4 g/mol, an XLogP3-AA of 7.6, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 12 rotatable bonds . Its exact mass and monoisotopic mass are both 274.229665576 g/mol . It has a complexity of 224 .Scientific Research Applications
Synthesis and Mesophase Behavior
Research has explored the synthesis and characterization of compounds related to 3-Dodecylbenzaldehyde, such as 4-dodecyloxybenzaldehyde. These compounds have shown potential in liquid crystal technology, with certain synthesized compounds exhibiting nematic phases, indicating their suitability for use in liquid crystal displays and other related applications (Jamain & Khairuddean, 2021).
Environmental and Industrial Applications
A study utilized organic ligands similar to 3-Dodecylbenzaldehyde in the creation of nano-composite adsorbents. These adsorbents demonstrated efficiency in detecting and recovering cerium (III) ions in aqueous solutions. This indicates potential applications in environmental cleanup and resource recovery from industrial waste (Awual et al., 2015).
Catalysis and Chemical Transformation
Research on Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H using compounds related to 3-Dodecylbenzaldehyde has been conducted. This process is significant for the functionalization of primary and secondary benzyl groups, suggesting applications in pharmaceutical and fundamental chemical research (Jiang et al., 2014).
Liquid-Crystalline Properties
Synthesis of liquid-crystalline compounds related to 3-Dodecylbenzaldehyde, such as 4,4′-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde, has been reported. These compounds exhibit mesomorphic properties, highlighting their potential in the development of new materials for liquid crystal technologies (Chervonova et al., 2011).
Electrical Conductivity
Bis-aldehyde monomers similar to 3-Dodecylbenzaldehyde have been synthesized and polymerized, resulting in poly(azomethine)s. These polymers demonstrated electrical conductivity, suggesting applications in the development of conductive materials (Hafeez et al., 2019).
properties
IUPAC Name |
3-dodecylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKTLFANQRCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dodecylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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